molecular formula C19H21ClN2O4S2 B10870913 methyl 5-chloro-3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate

methyl 5-chloro-3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate

Cat. No.: B10870913
M. Wt: 441.0 g/mol
InChI Key: VUOVEVDCOFQUKA-VMPITWQZSA-N
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Description

Thiophene derivatives, including the compound , are captivating due to their potential as biologically active molecules. Thiophene, a five-membered heterocycle containing sulfur (C₄H₄S), exhibits diverse properties and applications. Notably, thiophene derivatives serve as corrosion inhibitors in industrial chemistry and play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Additionally, these compounds possess pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Preparation Methods

Several synthetic routes lead to thiophene derivatives. Notably, condensation reactions are significant in their synthesis:

Chemical Reactions Analysis

The compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carbonyl group.

    Substitution: Halogenation reactions (e.g., chlorination) can occur at the 5-position of the thiophene ring.

Major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications.

    Industry: Utilized in material science and organic electronics.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these interactions fully.

Comparison with Similar Compounds

While I don’t have information on specific similar compounds, exploring related structures and their unique features would be valuable.

Properties

Molecular Formula

C19H21ClN2O4S2

Molecular Weight

441.0 g/mol

IUPAC Name

methyl 5-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C19H21ClN2O4S2/c1-26-19(23)18-16(14-17(20)27-18)28(24,25)22-12-10-21(11-13-22)9-5-8-15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3/b8-5+

InChI Key

VUOVEVDCOFQUKA-VMPITWQZSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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